molecular formula C18H18N4 B3268024 2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole CAS No. 4746-56-9

2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole

Cat. No.: B3268024
CAS No.: 4746-56-9
M. Wt: 290.4 g/mol
InChI Key: NZFAWSULAKQAPQ-UHFFFAOYSA-N
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Description

2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method involves the reaction of o-phenylenediamine with 4-bromobutanal in the presence of a strong acid like hydrochloric acid, followed by cyclization to form the benzimidazole ring . Another method involves the use of formic acid or trimethyl orthoformate as a condensing agent .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs high-yielding and scalable methods. One such method involves the use of polyphosphoric acid (PPA) as a dehydrating agent to facilitate the cyclization of o-phenylenediamine with carboxylic acids . This method is advantageous due to its simplicity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . Additionally, the compound can interact with DNA and RNA, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole is unique due to its extended butyl chain, which enhances its lipophilicity and allows for better membrane permeability. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse pharmacological activities.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)butyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-2-8-14-13(7-1)19-17(20-14)11-5-6-12-18-21-15-9-3-4-10-16(15)22-18/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFAWSULAKQAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276779
Record name 1,4-Bis(2-benzimidazolyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4746-56-9
Record name NSC220088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(2-benzimidazolyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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